molecular formula C10H11BrN2 B3316561 4-Bromo-2-(isopropylamino)benzonitrile CAS No. 954226-99-4

4-Bromo-2-(isopropylamino)benzonitrile

Cat. No.: B3316561
CAS No.: 954226-99-4
M. Wt: 239.11 g/mol
InChI Key: YQVAKTNKNMKYEC-UHFFFAOYSA-N
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Description

4-Bromo-2-(isopropylamino)benzonitrile is a chemical compound used extensively in scientific research. It is known for its unique structure and properties, making it a valuable tool in various fields such as drug synthesis and organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-(isopropylamino)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the use of advanced techniques such as green synthesis. One such method uses ionic liquids as recycling agents, which serve multiple roles including co-solvent, catalysis, and phase separation. This approach eliminates the need for metal salt catalysts and simplifies the separation process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(isopropylamino)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the conditions and reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Primary amines.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

4-Bromo-2-(isopropylamino)benzonitrile is used in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(isopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(methylamino)benzonitrile
  • 4-Bromo-2-(ethylamino)benzonitrile
  • 4-Bromo-2-(propylamino)benzonitrile

Uniqueness

4-Bromo-2-(isopropylamino)benzonitrile is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in certain research applications where specific interactions are required .

Properties

IUPAC Name

4-bromo-2-(propan-2-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVAKTNKNMKYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259659
Record name 4-Bromo-2-[(1-methylethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-99-4
Record name 4-Bromo-2-[(1-methylethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954226-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(1-methylethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(isopropylamino)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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